N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-13-17(2)15-19(14-16)26-23(29)22(28)25-11-10-20-5-3-4-12-27(20)32(30,31)21-8-6-18(24)7-9-21/h6-9,13-15,20H,3-5,10-12H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGWEFXLQXUMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Oxalamide Moiety: This is typically done through amide bond formation reactions, using reagents such as oxalyl chloride and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, HBr).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of sulfonamide- and piperidine-containing molecules. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparative Analysis
Sulfonyl vs. Piperazine/Acetamide Linkers
- The target compound’s 4-chlorobenzenesulfonyl-piperidine core distinguishes it from piperazine-linked analogues (e.g., ), which often target G protein-coupled receptors (GPCRs). Sulfonyl groups are associated with enhanced metabolic stability compared to piperazine derivatives due to reduced susceptibility to oxidative degradation .
- In contrast, acetamide-linked compounds (e.g., ) prioritize hydrogen-bonding interactions but may exhibit lower bioavailability due to higher polarity.
4-chlorobenzenesulfonyl may confer stronger electron-withdrawing effects than bromophenoxy groups (e.g., ), altering binding affinity to hydrophobic enzyme pockets.
Synthetic Accessibility
- Synthesis of the target compound requires multi-step functionalization of piperidine, including sulfonylation and ethanediamide coupling. This contrasts with simpler acetamide derivatives (e.g., ), which are synthesized via single-step nucleophilic acyl substitution.
Hypothetical Research Implications
- Pharmacokinetics : The combination of sulfonyl and dimethylphenyl groups may extend half-life compared to analogues with halogenated aryl groups (e.g., ).
- Target Selectivity: The ethanediamide linker could enable dual-binding interactions, unlike mono-amide derivatives (e.g., ), which may limit target engagement.
Biological Activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound, classified as an arylsulfonyl oxalamide , features a piperidine ring and a sulfonyl group, which contribute to its reactivity and interaction with biological targets.
Structural Overview
- Molecular Formula : C22H26ClN3O4S
- Molecular Weight : 463.98 g/mol
- Key Functional Groups :
- Piperidine ring
- 4-Chlorobenzenesulfonyl group
- Ethanediamide moiety
The unique structural attributes of this compound suggest potential interactions with various biological pathways, particularly through modulation of receptor activity.
The biological activity of this compound is thought to involve:
- Receptor Binding : The compound may interact with G protein-coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
- Enzyme Inhibition : The presence of the sulfonyl group suggests potential inhibitory properties against specific enzymes, which could be valuable in therapeutic contexts.
Research indicates that compounds with similar structures often exhibit significant effects on neurotransmission and cellular functions by altering gene expression and protein activity .
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate biochemical pathways. Key findings include:
- Cellular Uptake : The compound shows good absorption characteristics typical of piperidine derivatives, suggesting effective cellular uptake .
- Stability : Environmental factors such as pH and temperature significantly affect the compound's stability and efficacy in biological systems .
Case Studies
- Neurotransmitter Modulation : A study investigating the effects of similar arylsulfonamide compounds on neurotransmitter release indicated that these compounds could enhance dopamine signaling, suggesting potential applications in treating neurological disorders .
- Anticancer Activity : Preliminary research into structurally related compounds has shown promising anticancer properties through apoptosis induction in cancer cell lines, warranting further investigation into this compound's potential in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide | Similar piperidine structure | Moderate GPCR interaction |
| N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide | Similar sulfonamide moiety | Stronger enzyme inhibition |
The comparative analysis highlights how variations in substituent groups can affect the biological activity and specificity of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
